![molecular formula C20H21BrN2O2 B1344228 Benzyl 6-bromospiro[indoline-3,4'-piperidine]-1'-carboxylate CAS No. 473737-32-5](/img/structure/B1344228.png)

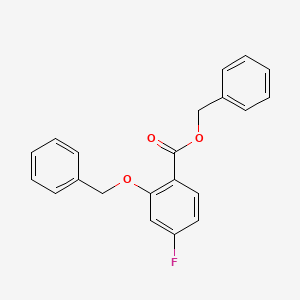

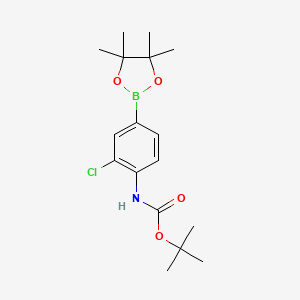

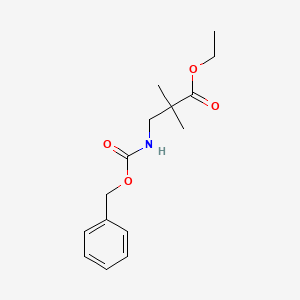

Benzyl 6-bromospiro[indoline-3,4'-piperidine]-1'-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“Benzyl 6-bromospiro[indoline-3,4’-piperidine]-1’-carboxylate” is a chemical compound . It is related to the compound “6-bromo-1,2-dihydrospiro[indole-3,4’-piperidine]-2-one”, which has a molecular weight of 281.15 .

Synthesis Analysis

The synthesis of similar spiro[indoline-3,4’-piperidine] derivatives has been reported in the literature . One method involves a one-pot synthesis via a three-component cyclocondensation reaction of isatins, pyrazolones, and malononitrile . Another method involves dianion alkylation and cyclization of ethyl 2-oxindoline-5-carboxylate, followed by demethylation .

Molecular Structure Analysis

The molecular structure of “6-bromo-1,2-dihydrospiro[indoline-3,4’-piperidine]-2-one”, a related compound, is given by the InChI code 1S/C12H13BrN2O/c13-8-1-2-9-10(7-8)15-11(16)12(9)3-5-14-6-4-12/h1-2,7,14H,3-6H2,(H,15,16) .

科学的研究の応用

Synthesis of Functionalized Spiro[indoline-3,4’-pyrrolo[3,4-b]pyridines]

Spiro[indoline-3,4’-pyrrolo[3,4-b]pyridines] are synthesized efficiently through a three-component reaction involving 3-arylamino-1-methyl-1H-pyrrole-2,5-dione, isatins, and malononitrile (ethyl cyanoacetate) in ethanol . This reaction provides a convenient method for constructing a versatile spirooxindole system .

Construction of Diverse Spiro[indoline-3,4’-pyrrolo[3,4-b]pyridines]

An efficient method has been developed to construct unique spiro[indoline-3,4’-pyrrolo[3,4-b]pyridines] via a DABCO promoted formal [3 + 3] cycloaddition reaction of MBH carbonates of isatins with β-enamino maleimides .

Pharmaceutical Applications

Piperidine derivatives, which include the piperidine moiety present in your compound, are present in more than twenty classes of pharmaceuticals . They play a significant role in the pharmaceutical industry .

Synthesis of Heterocycles

β-Enaminones and β-enamino esters, which can be generated from the reaction of arylamine with dimedone, are extensively employed as synthons for the synthesis of a wide variety of heterocycles .

Synthesis of Pharmaceutical Compounds

Traditionally, β-enaminones and β-enamino esters are readily generated by the direct condensation of β-dicarbonyl compounds with primary and secondary amines in various basic or acidic systems . These β-enaminones combine the nucleophilic enamine and the electrophilic enone (ester) moieties into one molecule, and are extensively employed as synthons for the synthesis of a wide variety of pharmaceutical compounds .

Biological Evaluation of Potential Drugs

The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .

将来の方向性

The future directions for “Benzyl 6-bromospiro[indoline-3,4’-piperidine]-1’-carboxylate” could involve further exploration of its synthesis methods, potential applications, and biological activities. Given the interest in piperidine derivatives in the field of drug discovery , this compound could be a subject of future research.

特性

IUPAC Name |

benzyl 6-bromospiro[1,2-dihydroindole-3,4'-piperidine]-1'-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21BrN2O2/c21-16-6-7-17-18(12-16)22-14-20(17)8-10-23(11-9-20)19(24)25-13-15-4-2-1-3-5-15/h1-7,12,22H,8-11,13-14H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWAHPHMIXPBBQV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC12CNC3=C2C=CC(=C3)Br)C(=O)OCC4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21BrN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl 6-bromospiro[indoline-3,4'-piperidine]-1'-carboxylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Bromo-1-[4-(bromomethyl)phenyl]ethan-1-one](/img/structure/B1344162.png)

![6-Benzyl-1,4,5,6,7,8-hexahydroimidazo-[4,5-d]azepine](/img/structure/B1344176.png)